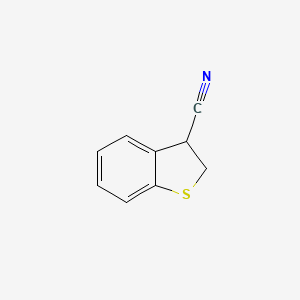

2,3-Dihydro-1-benzothiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dihydro-1-benzothiophene-3-carbonitrile is an organic compound with the molecular formula C9H7NS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often involve the use of a base, such as sodium ethoxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar cyclization reactions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 2,3-Dihydro-1-benzothiophene-3-carbonitrile serves as a versatile building block for the development of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Recent studies have highlighted the biological activities associated with this compound, particularly its role as an enzyme inhibitor:

- Enzyme Inhibition : The compound has been shown to act as an allosteric inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which is crucial in the metabolism of branched-chain amino acids (BCAAs). By inhibiting BCKDK, this compound increases BCKDC activity, leading to enhanced catabolism of BCAAs. This mechanism has implications for metabolic disorders such as obesity and diabetes.

- Antibacterial and Antioxidant Properties : Analogous compounds have demonstrated significant antibacterial and antioxidant activities. For instance, studies indicate that derivatives of benzothiophene can effectively inhibit bacterial strains and reduce oxidative stress markers.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on α-glucosidase, an enzyme targeted for diabetes management. Results showed that certain derivatives exhibited strong inhibitory effects with IC50 values lower than those of standard drugs like acarbose. In vivo studies further demonstrated that these derivatives could significantly lower blood glucose levels in diabetic models.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals with unique properties. Its applications extend to materials science where it contributes to the development of new polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-1-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-1-benzothiophene-2-carbonitrile

- 2,3-Dihydro-1-benzofuran-3-carbonitrile

- 2,3-Dihydro-1-benzothiophene-3-carboxamide

Uniqueness

2,3-Dihydro-1-benzothiophene-3-carbonitrile is unique due to its specific structural features, which include a nitrile group and a dihydrobenzothiophene core. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Actividad Biológica

2,3-Dihydro-1-benzothiophene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in therapeutic contexts.

This compound has a unique structure that allows it to participate in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, making it a versatile building block for synthesizing more complex molecules.

Reactions:

- Oxidation: Forms sulfoxides or sulfones.

- Reduction: Converts the nitrile group to an amine.

- Substitution: Electrophilic substitution on the benzene ring can occur.

Biological Activity Overview

Research indicates that derivatives of benzothiophene, including this compound, exhibit a broad spectrum of biological activities:

| Activity | Description |

|---|---|

| Antioxidant | Comparable potency to ascorbic acid; potential for oxidative stress treatment. |

| Antimicrobial | Effective against various bacteria and fungi; potential for drug-resistant strains. |

| Anticancer | Inhibitory effects on cancer cell lines; structure-dependent activity observed. |

| Anti-inflammatory | Demonstrated ability to reduce inflammation in various models. |

| Antidiabetic | Potential to regulate blood sugar levels and improve insulin sensitivity. |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can act as a ligand for certain receptors, modulating their activity.

- Oxidative Stress Reduction: Its antioxidant properties help mitigate oxidative damage by neutralizing free radicals.

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzothiophene derivatives:

- A study demonstrated significant antioxidant activity for related compounds, suggesting their utility in treating oxidative stress-related diseases through molecular docking studies with the Keap1 protein .

- Research on antimicrobial properties revealed that benzothiophene derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives showed effective inhibition against Staphylococcus aureus and Bacillus subtilis .

- In anticancer studies, specific derivatives displayed cytotoxic effects on cancer cell lines such as Caco-2 and A549. The activity was found to be structure-dependent, with some compounds showing significantly higher efficacy than others .

Synthesis and Structural Variability

The synthesis of this compound involves several methods that allow for structural modifications:

- Starting Materials: Common precursors include thiophenes and carbonitriles.

- Synthetic Routes: Various synthetic strategies include cyclization reactions and functional group transformations.

The structural variability enables the exploration of numerous derivatives with potentially enhanced biological activities.

Propiedades

IUPAC Name |

2,3-dihydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYAQOABCMAHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.